Methyl 3-chloro-4-(chlorosulfonyl)benzoate
Description
Methyl 3-chloro-4-(chlorosulfonyl)benzoate: is an organic compound with the molecular formula C8H6Cl2O4S and a molecular weight of 269.1 g/mol . It is a derivative of benzoic acid, characterized by the presence of both chloro and chlorosulfonyl functional groups on the benzene ring. This compound is primarily used in chemical synthesis and research applications.
Properties
IUPAC Name |
methyl 3-chloro-4-chlorosulfonylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O4S/c1-14-8(11)5-2-3-7(6(9)4-5)15(10,12)13/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNVARFWSYISQGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)S(=O)(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-chloro-4-(chlorosulfonyl)benzoate typically involves the chlorosulfonation of methyl 3-chlorobenzoate. The reaction is carried out by treating methyl 3-chlorobenzoate with chlorosulfonic acid under controlled conditions. The reaction mixture is then quenched with water and the product is isolated by filtration and drying .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is typically purified through recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-chloro-4-(chlorosulfonyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The chloro and chlorosulfonyl groups can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form sulfonic acid derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products:
Substitution: Products depend on the nucleophile used, such as amides or esters.
Reduction: Sulfonyl derivatives.
Oxidation: Sulfonic acids.
Scientific Research Applications
Methyl 3-chloro-4-(chlorosulfonyl)benzoate is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and protein modification.
Medicine: Potential use in the development of pharmaceuticals due to its reactive functional groups.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-chloro-4-(chlorosulfonyl)benzoate involves its reactive functional groups. The chlorosulfonyl group can react with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. These reactions can modify biological molecules, such as proteins, by forming covalent bonds with amino acid residues. This modification can alter the activity of enzymes or other proteins, making it useful in biochemical research .
Comparison with Similar Compounds
- Methyl 4-chloro-3-(chlorosulfonyl)benzoate
- Methyl 4-(chlorosulfonyl)benzoate
- Methyl 3-chloro-2-(chlorosulfonyl)benzoate
Comparison: Methyl 3-chloro-4-(chlorosulfonyl)benzoate is unique due to the specific positioning of the chloro and chlorosulfonyl groups on the benzene ring. This positioning affects its reactivity and the types of reactions it can undergo. Compared to its isomers, it may exhibit different reactivity patterns and selectivity in chemical reactions, making it a valuable compound in synthetic chemistry .
Biological Activity
Methyl 3-chloro-4-(chlorosulfonyl)benzoate is a chemical compound notable for its biological activity, particularly in the fields of enzyme inhibition and protein modification. This article explores its mechanisms of action, relevant research findings, and potential applications in various biological contexts.
Chemical Structure and Properties
This compound has a molecular formula of and a molecular weight of approximately 251.68 g/mol. The compound features a chloro group and a chlorosulfonyl group attached to a benzoate structure, which significantly enhances its reactivity towards biological macromolecules.
The mechanism of action for this compound primarily involves the formation of covalent bonds with nucleophilic sites on proteins. The chlorosulfonyl group is particularly reactive, allowing the compound to modify enzyme activity and protein function. This property is crucial for biochemical studies aimed at understanding enzyme mechanisms and protein interactions.
Biological Activity
1. Enzyme Inhibition
Research indicates that this compound acts as an inhibitor for various enzymes. Its ability to covalently modify enzymes can lead to altered activity, making it a valuable tool in the study of enzyme kinetics and mechanisms. For instance, studies have demonstrated its effectiveness in inhibiting serine proteases, which play vital roles in numerous physiological processes.
2. Protein Modification
The compound's reactivity also extends to modifying other proteins, potentially impacting their functions. This characteristic is leveraged in biochemical assays to probe protein-ligand interactions and study post-translational modifications.
Case Studies
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Inhibition of Serine Proteases
- A study focused on the inhibition of serine proteases highlighted that this compound could effectively reduce enzymatic activity by forming stable covalent bonds with the active site serine residues. This finding underscores its potential utility in therapeutic applications targeting protease-related diseases.
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Protein-Ligand Interaction Studies
- Another research effort investigated the compound's role in studying protein-ligand interactions using fluorescence resonance energy transfer (FRET) assays. The results indicated significant alterations in binding affinities when proteins were treated with this compound, suggesting its utility in drug design.
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
